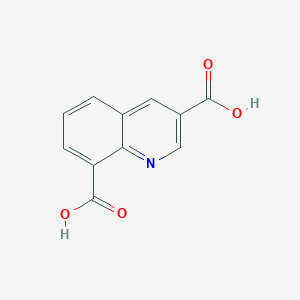

Quinoline-3,8-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline-3,8-dicarboxylic acid is a heterocyclic aromatic organic compound that features a quinoline core with carboxylic acid groups at the 3rd and 8th positions. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-3,8-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of quinoline derivatives. For instance, the ozonolysis of quinoline in the presence of hydrogen peroxide can yield this compound . Another method includes the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization and subsequent oxidation to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and efficiency. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are becoming increasingly popular .

Chemical Reactions Analysis

Types of Reactions: Quinoline-3,8-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, ozone.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Quinoline-3,8-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline-3,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Quinoline-2,3-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 2nd and 3rd positions.

Quinoline-5,8-dicarboxylic acid: Similar structure with carboxylic acid groups at the 5th and 8th positions.

Uniqueness: Quinoline-3,8-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups, which can influence its reactivity and interaction with biological targets. This distinct structure allows for unique applications in various fields, setting it apart from other quinoline derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Quinoline-3,8-dicarboxylic acid and its derivatives?

Methodological Answer: The synthesis typically involves cyclization of substituted aniline precursors with dicarboxylic acid functionalities. For example, derivatives like 7-chlorothis compound are synthesized via condensation reactions using acid anhydrides (e.g., naphthalene-1,8-dicarboxylic anhydride) under reflux conditions in acetic acid . Purification often employs recrystallization or column chromatography, with purity verified by HPLC (>90% purity as per CAS 90717-07-0 specifications) .

Q. How can structural characterization of this compound derivatives be performed?

Methodological Answer: Combined techniques are essential:

- NMR spectroscopy (¹H and ¹³C) confirms substituent positions and ring structure.

- IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretches at ~1700 cm⁻¹) .

- Mass spectrometry (ESI-MS) validates molecular weights (e.g., [M+H]+ for C₁₁H₆ClNO₄ at m/z 251.62) .

- X-ray crystallography resolves stereochemistry, as seen in copper(II) macrocyclic complexes derived from dicarboxylic acid ligands .

Q. What are the primary biological activities reported for this compound derivatives?

Methodological Answer: Derivatives exhibit:

- Antibacterial activity : Against Enterococcus faecalis via targeting quorum-sensing proteins (PrgX, PrgZ) with binding affinities up to -9.2 kcal/mol in molecular docking studies .

- Enzyme inhibition : The quinoline-5,8-dicarboxylic acid scaffold inhibits JMJD3 (a histone demethylase) at low micromolar concentrations, validated by virtual fragment screening and enzymatic assays .

Advanced Research Questions

Q. How can computational methods guide the design of this compound-based enzyme inhibitors?

Methodological Answer:

- Virtual screening : Libraries of derivatives are docked into target enzymes (e.g., JMJD3) using software like AutoDock Vina. Compound 3 (3-(2,4-dimethoxypyrimidin-5-yl)quinoline-5,8-dicarboxylic acid) was identified as a selective inhibitor via this approach .

- Molecular dynamics (MD) simulations : Assess binding stability and identify critical residues (e.g., Asn63A in PrgX) .

- QSAR modeling : Correlates substituent effects (e.g., chloro vs. trifluoromethyl groups) with bioactivity .

Q. What strategies address solubility challenges in this compound derivatives for pharmacological studies?

Methodological Answer:

- Esterification : Methyl or ethyl esters (e.g., 3-ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate) improve lipophilicity .

- Coordination complexes : Macrocyclic ligands (e.g., 1,10-dithia-4,7-diazacyclododecane-3,8-dicarboxylic acid) form water-soluble copper(II) complexes, enhancing bioavailability .

- pH adjustment : Carboxylic acid groups enable salt formation (e.g., sodium salts) for aqueous formulations .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

- Metabolic profiling : Use LC-MS to identify metabolites (e.g., Quinmerac-3,8-dicarboxylic acid as a herbicide degradation product) that may alter activity .

- Pharmacokinetic modeling : Predict tissue distribution (e.g., liver retention of copper complexes over 24 hours) .

- Dose optimization : Adjust based on bioavailability studies, such as hepatic clearance rates in rodent models .

Q. What are the applications of this compound in materials science?

Methodological Answer:

- Metal-organic frameworks (MOFs) : Derivatives like 1,10-phenanthroline-3,8-dicarboxylic acid act as linkers, forming porous structures with high surface areas (>1000 m²/g) .

- Coordination polymers : Macrocyclic ligands with dicarboxylic acid moieties stabilize transition metal nodes (e.g., Cu²⁺) for catalytic or sensing applications .

Q. How do substituent positions influence the reactivity of this compound derivatives?

Methodological Answer:

- Electrophilic substitution : Chloro or trifluoromethyl groups at the 6th/7th positions direct reactions (e.g., nitration) to specific ring positions .

- Steric effects : Bulky substituents (e.g., 3-ethyl esters) hinder nucleophilic attack, altering reaction pathways .

- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) enhance carboxylic acid acidity, facilitating salt formation .

Q. Methodological Challenges

Q. What analytical techniques resolve impurities in synthesized this compound derivatives?

Methodological Answer:

- HPLC-DAD : Detects trace impurities (e.g., unreacted precursors) using C18 columns and gradient elution .

- NMR spiking : Identifies co-eluting isomers by comparing with authentic standards .

- Elemental analysis : Confirms stoichiometry (e.g., C₁₁H₆ClNO₄ requires C 52.51%, H 2.40%, N 5.57%) .

Q. How can regioselective functionalization of the quinoline ring be achieved?

Methodological Answer:

- Directed ortho-metalation : Use directing groups (e.g., amides) to install substituents at the 4th or 5th positions .

- Cross-coupling reactions : Suzuki-Miyaura couplings with boronic acids selectively modify halogenated derivatives (e.g., 8-bromo-substituted analogs) .

Properties

Molecular Formula |

C11H7NO4 |

|---|---|

Molecular Weight |

217.18 g/mol |

IUPAC Name |

quinoline-3,8-dicarboxylic acid |

InChI |

InChI=1S/C11H7NO4/c13-10(14)7-4-6-2-1-3-8(11(15)16)9(6)12-5-7/h1-5H,(H,13,14)(H,15,16) |

InChI Key |

IMZRAURCGFRPKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.